N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 354.43 g/mol. This compound is characterized by its unique structure that combines a methoxyphenyl group with a pyrido-triazine moiety, linked through a sulfanyl acetamide functional group. The compound is synthesized for various applications in medicinal chemistry and pharmacology, particularly for its potential biological activities.
N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide belongs to the class of sulfanylacetamides, which are derivatives of acetamide featuring a sulfur atom in their structure. This classification highlights its potential reactivity and interaction with biological systems.
The synthesis of N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves several steps:
Technical details regarding reaction conditions (temperature, time, and solvent choice) are crucial for optimizing yield and purity.
The molecular structure of N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can be represented using various notations:
InChI=1S/C18H18N4O2S/c1-11-4-6-13(3)14(8-11)19-16(23)10-25-17-20-15-7-5-12(2)9-22(15)18(24)21-17/h4-9H,10H2,1-3H3,(H,19,23)
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C
These structural representations provide insight into the compound's connectivity and stereochemistry.
The compound features:
N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can participate in various chemical reactions:
Technical details regarding these reactions depend on specific experimental conditions such as pH, temperature, and solvent.
The mechanism of action for N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is hypothesized based on its structural features:
Data from pharmacological studies would help elucidate these mechanisms further.
Relevant data from studies on similar compounds can provide additional insights into these properties.
N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several potential applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: